2-(4-{[(3-fluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol
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Overview
Description
2-(4-{[(3-fluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is a chemical compound that features a pyrazole ring substituted with a 3-fluorophenylmethylamino group and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(3-fluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the 3-Fluorophenylmethylamino Group: This step involves the nucleophilic substitution of the pyrazole ring with 3-fluorobenzylamine.
Attachment of the Ethan-1-ol Moiety: The final step is the alkylation of the pyrazole ring with an appropriate alkylating agent such as ethylene oxide or ethylene chlorohydrin.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(3-fluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the pyrazole ring or the fluorophenyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
2-(4-{[(3-fluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-{[(3-fluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the pyrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-amino-1H-pyrazol-1-yl)ethan-1-ol: Similar structure but lacks the fluorophenyl group.
2-(4-fluorophenyl)ethan-1-amine: Contains a fluorophenyl group but lacks the pyrazole ring.
Uniqueness
2-(4-{[(3-fluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is unique due to the combination of the pyrazole ring and the fluorophenylmethylamino group. This combination imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
Molecular Formula |
C12H14FN3O |
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Molecular Weight |
235.26 g/mol |
IUPAC Name |
2-[4-[(3-fluorophenyl)methylamino]pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C12H14FN3O/c13-11-3-1-2-10(6-11)7-14-12-8-15-16(9-12)4-5-17/h1-3,6,8-9,14,17H,4-5,7H2 |
InChI Key |
VOELQMPWHXAVAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNC2=CN(N=C2)CCO |
Origin of Product |
United States |
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